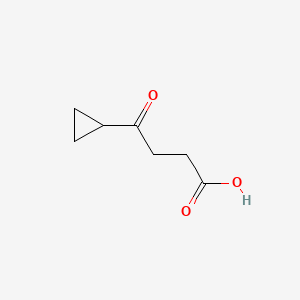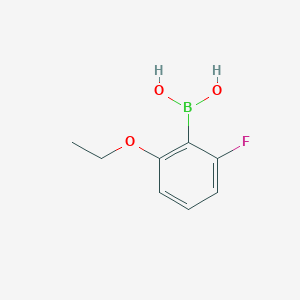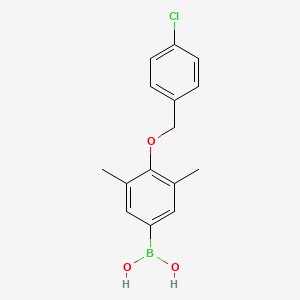
3-Propoxy-2,4,6-trifluorophenylboronic acid
Overview
Description
3-Propoxy-2,4,6-trifluorophenylboronic acid is an organoboron compound with the molecular formula C9H10BF3O3 It is a boronic acid derivative characterized by the presence of trifluoromethyl and propoxy groups attached to a phenyl ring
Mechanism of Action
Target of Action
Boronic acids, such as “(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid”, are often used as reagents in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of these reactions are typically carbon atoms in organic compounds that are to be coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, boronic acids react with organic halides or pseudohalides in the presence of a palladium catalyst and a base . The boronic acid donates its organoboron group to the palladium catalyst, which then transfers it to the organic halide .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways for creating complex organic compounds . The products of these reactions can be used as intermediates in further reactions, leading to a wide range of downstream effects depending on the specific pathway.
Result of Action
The primary result of the action of boronic acids in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Biochemical Analysis
Biochemical Properties
(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play critical roles in various physiological processes. The boronic acid group of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid forms a reversible covalent bond with the active site serine residue of these enzymes, leading to inhibition of their catalytic activity. Additionally, this compound can interact with other biomolecules such as nucleic acids and carbohydrates, further expanding its utility in biochemical research .
Cellular Effects
The effects of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For instance, the inhibition of serine proteases by (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can lead to alterations in downstream signaling events, affecting processes such as cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid exerts its effects primarily through the formation of covalent bonds with target biomolecules. The boronic acid group of this compound can form reversible covalent bonds with the hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This interaction is particularly relevant in the context of serine proteases, where the formation of a covalent adduct with the active site serine residue results in the inhibition of enzymatic activity. Additionally, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can interact with other biomolecules such as nucleic acids and carbohydrates through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can vary over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of boronic acid derivatives. Long-term studies have shown that (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation. The extent of these effects can diminish over time due to the degradation of the compound .
Dosage Effects in Animal Models
The effects of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and conjugated metabolites. These metabolic transformations can influence the bioavailability and activity of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid, as well as its potential for toxicity. Additionally, the interaction of this compound with metabolic enzymes can affect metabolic flux and the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in specific cellular compartments. Once inside the cell, (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid can interact with intracellular proteins and other biomolecules, influencing its localization and activity. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid is an important determinant of its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. The presence of specific targeting signals can direct (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid to particular organelles, where it can exert its biochemical effects. Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the localization and stability of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-2,4,6-trifluorophenylboronic acid typically involves the reaction of 2,4,6-trifluorophenylboronic acid with propyl alcohol under specific conditions. The reaction is usually catalyzed by a base such as potassium carbonate and conducted in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Propoxy-2,4,6-trifluorophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The trifluoromethyl and propoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-Propoxy-2,4,6-trifluorophenylboronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a molecular probe due to its unique fluorine atoms, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenylboronic acid: Lacks the propoxy group, making it less versatile in certain reactions.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group at the para position, leading to different reactivity and applications.
Uniqueness
3-Propoxy-2,4,6-trifluorophenylboronic acid is unique due to the presence of both trifluoromethyl and propoxy groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs
Properties
IUPAC Name |
(2,4,6-trifluoro-3-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-2-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15/h4,14-15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGFAHSCPSYBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584717 | |
| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-70-1 | |
| Record name | B-(2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4,6-Trifluoro-3-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)





